5-Hydroxy Tryptophol-d4
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Overview
Description
5-Hydroxy Tryptophol-d4 is a deuterated form of 5-Hydroxy Tryptophol, a compound derived from the metabolism of serotonin. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Tryptophol-d4 typically involves the deuteration of 5-Hydroxy Tryptophol. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often require a catalyst such as palladium on carbon and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually produced in specialized facilities equipped to handle deuterium gas and other reagents .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy Tryptophol-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-Hydroxyindole-3-acetaldehyde.
Reduction: It can be reduced back to serotonin.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-Hydroxyindole-3-acetaldehyde.
Reduction: Serotonin.
Substitution: Various substituted tryptophol derivatives.
Scientific Research Applications
5-Hydroxy Tryptophol-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of serotonin metabolism.
Biology: Helps in studying the role of serotonin and its metabolites in various biological processes.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy Tryptophol-d4 involves its incorporation into metabolic pathways where it mimics the behavior of 5-Hydroxy Tryptophol. The deuterium atoms replace hydrogen atoms, which can affect the compound’s pharmacokinetics and metabolic stability. This makes it a valuable tool for studying the metabolism and action of serotonin and related compounds .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy Tryptophol: The non-deuterated form, commonly found in serotonin metabolism.
5-Hydroxyindoleacetic acid: Another metabolite of serotonin.
Tryptophan: The precursor to serotonin and its metabolites.
Uniqueness
5-Hydroxy Tryptophol-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it more stable and allow for precise tracking in metabolic studies, distinguishing it from its non-deuterated counterparts .
Properties
CAS No. |
66640-87-7 |
---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
181.22 g/mol |
IUPAC Name |
3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)-1H-indol-5-ol |
InChI |
InChI=1S/C10H11NO2/c12-4-3-7-6-11-10-2-1-8(13)5-9(7)10/h1-2,5-6,11-13H,3-4H2/i3D2,4D2 |
InChI Key |
KQROHCSYOGBQGJ-KHORGVISSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O)C([2H])([2H])O |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCO |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.